4-Amino-2-benzooxazol-2-yl-6-methyl-phenol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-benzooxazol-2-yl-6-methyl-phenol typically involves the following steps:
Formation of the Benzoxazole Ring: This step involves the cyclization of an appropriate precursor, such as 2-aminophenol, with a carboxylic acid derivative under acidic or basic conditions.
Methylation: The methyl group at the 6-position can be introduced through alkylation reactions using methyl halides or other methylating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenolic compounds.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
Oxidation: Quinone derivatives
Reduction: Reduced phenolic compounds
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
4-Amino-2-benzooxazol-2-yl-6-methyl-phenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-2-benzooxazol-2-yl-6-methyl-phenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzoxazole: A related compound with similar structural features but lacking the methyl and hydroxyl groups.
4-Aminophenol: Another similar compound with an amino group at the 4-position but without the benzoxazole ring.
Uniqueness
4-Amino-2-benzooxazol-2-yl-6-methyl-phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzoxazole ring, along with the amino and hydroxyl groups, makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-amino-2-(1,3-benzoxazol-2-yl)-6-methylphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-8-6-9(15)7-10(13(8)17)14-16-11-4-2-3-5-12(11)18-14/h2-7,17H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IELACHKGVHRASW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C2=NC3=CC=CC=C3O2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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